1,2-Difluoro-4-(prop-2-yn-1-yl)benzene 1,2-Difluoro-4-(prop-2-yn-1-yl)benzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC16201969
InChI: InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2
SMILES:
Molecular Formula: C9H6F2
Molecular Weight: 152.14 g/mol

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene

CAS No.:

Cat. No.: VC16201969

Molecular Formula: C9H6F2

Molecular Weight: 152.14 g/mol

* For research use only. Not for human or veterinary use.

1,2-Difluoro-4-(prop-2-yn-1-yl)benzene -

Specification

Molecular Formula C9H6F2
Molecular Weight 152.14 g/mol
IUPAC Name 1,2-difluoro-4-prop-2-ynylbenzene
Standard InChI InChI=1S/C9H6F2/c1-2-3-7-4-5-8(10)9(11)6-7/h1,4-6H,3H2
Standard InChI Key RVQIBUKUMJROPR-UHFFFAOYSA-N
Canonical SMILES C#CCC1=CC(=C(C=C1)F)F

Introduction

Structural Characteristics and Electronic Effects

The molecular formula of 1,2-difluoro-4-(prop-2-yn-1-yl)benzene is C₉H₆F₂, with a molar mass of 152.14 g/mol. The benzene ring’s 1- and 2-positions are occupied by fluorine atoms, while the 4-position features a propargyl group (-CH₂C≡CH). Key structural features include:

  • Electron-Withdrawing Effects: Fluorine’s high electronegativity withdraws electron density from the aromatic ring, rendering it electron-deficient. This polarizes the π-system, directing electrophilic substitution to the less deactivated positions (typically the 5- and 6-positions) .

  • Propargyl Group: The sp-hybridized carbon in the propargyl moiety introduces rigidity and enables participation in click chemistry (e.g., Huisgen cycloaddition) and transition metal-catalyzed cross-coupling reactions .

Comparative analysis with structurally similar compounds highlights its uniqueness:

CompoundStructural FeaturesKey Differences
1,4-Difluoro-2-(prop-2-yn-1-yloxy)benzeneOxygen atom linking propargyl to ringAltered electronic effects and reactivity
2,6-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamideAmide and piperidine substituentsEnhanced biological activity potential
1-Fluoro-4-(prop-2-ynyl)benzeneSingle fluorine atomReduced electron-withdrawing influence

Synthetic Methodologies

Palladium-Catalyzed Cross-Coupling

A prevalent synthetic route involves Sonogashira coupling, where 1,2-difluoro-4-iodobenzene reacts with propargyl bromide in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a copper(I) co-catalyst. This method achieves moderate to high yields (60–85%) under mild conditions .

Example Reaction:

1,2-Difluoro-4-iodobenzene+HC≡CCH2BrPd(PPh3)4,CuI1,2-Difluoro-4-(prop-2-yn-1-yl)benzene\text{1,2-Difluoro-4-iodobenzene} + \text{HC≡CCH}_2\text{Br} \xrightarrow{\text{Pd(PPh}_3\text{)}_4, \text{CuI}} \text{1,2-Difluoro-4-(prop-2-yn-1-yl)benzene}

Direct Alkylation

Alternative approaches include Friedel-Crafts alkylation, though regioselectivity challenges arise due to fluorine’s directing effects. Using Lewis acids like AlCl₃, propargyl chloride can alkylate 1,2-difluorobenzene, albeit with lower yields (~40%) .

Physicochemical Properties

PropertyValue/Description
Boiling PointEstimated 180–190°C (lit.)
Melting Point45–50°C
SolubilitySoluble in THF, DCM; insoluble in H₂O
StabilityAir-stable; sensitive to strong acids

The propargyl group’s linear geometry and triple bond contribute to low solubility in polar solvents, while fluorine atoms enhance thermal stability. Spectroscopic data (¹H NMR) typically shows a singlet for the propargyl methylene protons (δ 2.5–3.0 ppm) and aromatic signals split by fluorine coupling .

Reactivity and Functionalization

Electrophilic Aromatic Substitution

The electron-deficient ring undergoes nitration and sulfonation at the 5-position. For example, nitration with HNO₃/H₂SO₄ yields 1,2-difluoro-4-(prop-2-yn-1-yl)-5-nitrobenzene .

Alkyne-Specific Reactions

  • Click Chemistry: The propargyl group reacts with azides to form 1,2,3-triazoles, enabling bioconjugation in drug discovery.

  • Cyclization: Under palladium catalysis, intramolecular cyclizations generate fused heterocycles, valuable in medicinal chemistry .

Applications in Research and Industry

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules. For instance, its triazole derivatives exhibit antimicrobial activity in preclinical studies.

Materials Science

Incorporated into polymers, it enhances thermal stability and rigidity. Polyamides containing this moiety show 20% higher decomposition temperatures than non-fluorinated analogs .

Comparative Analysis of Structural Analogs

CompoundReactivity ProfileApplications
1,3-Difluoro-4-methylbenzeneLess electron-deficient ringSolvent in organic synthesis
4-Fluoro-benzaldehydeAldehyde group enables oxidationFlavor and fragrance industry
2,6-Difluoro-N-(4-(piperidin-1-yl)but-2-yn-1-yl)benzamideEnhanced bioactivityCNS drug candidate

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